ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a complex fused-ring system. Key structural elements include:
- Ethyl carboxylate group at position 5.
- 2-methylpropyl (isobutyl) substituent at position 7.
- 3-nitrobenzoyl imino group at position 6.
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, which includes fused pyridine and pyrimidine-like rings .
’s C₂₆H₂₆N₄O₅).
Properties
IUPAC Name |
ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6/c1-4-36-25(33)19-13-18-21(26-20-10-5-6-11-28(20)24(18)32)29(14-15(2)3)22(19)27-23(31)16-8-7-9-17(12-16)30(34)35/h5-13,15H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVIIQHEDAFPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The nitrobenzoyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tricyclic derivatives with variations in substituents. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
*Inferred values based on substituent analysis.
Key Observations:
Substituent Effects on Polarity :
- The 3-nitrobenzoyl group in the target compound increases polarity and hydrogen-bonding capacity (7 acceptors vs. 6 in ’s analog) .
- 3-Chlorobenzoyl () and 3-methylbenzoyl () groups prioritize lipophilicity (higher XLogP3).
Crystallography and Structural Analysis :
- Programs like SHELX () are critical for resolving such complex tricyclic systems. The nitro group’s planar geometry may influence crystal packing via π-π interactions or hydrogen bonding .
Research Findings and Implications
- Solubility and Bioavailability : The nitro group’s polarity may improve aqueous solubility compared to chloro or methyl analogs, though steric effects from the isobutyl group could offset this .
- Reactivity : The nitro group is a candidate for reduction or nucleophilic substitution, offering pathways for further derivatization .
- Supramolecular Chemistry : Strong hydrogen-bonding capacity (7 acceptors) and aromaticity make the compound a candidate for cocrystal engineering (e.g., with APIs or ligands) .
Biological Activity
Ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities that warrant investigation. This article aims to summarize its biological properties based on existing research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the nitro group and the carboxylate moiety suggests potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with triazole rings can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The compound's structure suggests it may also possess similar antitumor properties.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| KB (Human oral cancer) | 111.63 | |
| SK-MEL-3 (Melanoma) | 160.68 | |
| NIH 3T3 (Fibroblast) | 99.61 |
Antimicrobial Activity
The antimicrobial potential of this compound is supported by its structural characteristics which are known to enhance membrane permeability and disrupt microbial cell walls. In related studies, compounds with similar functionalities have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.125 | |
| Pseudomonas aeruginosa | >1000 | |
| Candida albicans | >1000 |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of NF-κB Pathway : The compound may modulate inflammatory responses by inhibiting the NF-κB signaling pathway, which is often activated in various diseases including cancer and autoimmune disorders.
- α7 Integrin Interaction : It has been suggested that compounds interacting with α7 integrins may influence cellular adhesion and migration, potentially impacting tumor metastasis and inflammation.
Case Studies
A notable study involving a related compound demonstrated significant antitumor activity in vivo using murine models. The administration of the compound led to reduced tumor size and prolonged survival rates in treated groups compared to controls.
Study Design
- Model : C57BL/6 mice implanted with Lewis lung carcinoma cells.
- Dosage : Administered intraperitoneally at doses of 10 mg/kg body weight.
- Results : Tumor growth was significantly inhibited (p < 0.05), indicating the compound's potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
